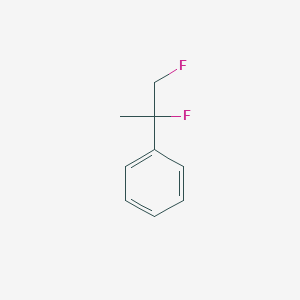
(1,2-Difluoropropan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2-Difluoropropan-2-yl)benzene is an organic compound that features a benzene ring substituted with a difluoropropyl group This compound is part of the aromatic hydrocarbons family, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Difluoropropan-2-yl)benzene typically involves the electrophilic aromatic substitution reaction. One common method is the Friedel-Crafts alkylation, where benzene reacts with a difluoropropyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: (1,2-Difluoropropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles to form substituted products.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, converting the difluoropropyl group to a propyl group.
Common Reagents and Conditions:
Electrophilic Substitution: Aluminum chloride, sulfuric acid, and nitric acid are commonly used reagents.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Major Products:
Substitution: Various substituted benzene derivatives.
Oxidation: Carboxylic acids, ketones.
Reduction: Propylbenzene.
Wissenschaftliche Forschungsanwendungen
(1,2-Difluoropropan-2-yl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (1,2-Difluoropropan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The fluorine atoms enhance the compound’s reactivity by withdrawing electron density from the benzene ring, making it more susceptible to electrophilic attack. This property is exploited in various chemical reactions to achieve desired transformations .
Vergleich Mit ähnlichen Verbindungen
- (1,1-Difluoro-2-propanyl)benzene
- (1,3-Difluoropropan-2-yl)benzene
- (1,2-Dichloropropan-2-yl)benzene
Comparison:
- Reactivity: (1,2-Difluoropropan-2-yl)benzene is more reactive than its chlorinated counterparts due to the strong electron-withdrawing effect of fluorine atoms .
- Applications: The fluorinated compound is preferred in pharmaceutical applications for its enhanced metabolic stability compared to chlorinated analogs .
- Stability: Fluorinated compounds generally exhibit higher thermal and chemical stability, making them suitable for various industrial applications .
Eigenschaften
CAS-Nummer |
59888-14-1 |
|---|---|
Molekularformel |
C9H10F2 |
Molekulargewicht |
156.17 g/mol |
IUPAC-Name |
1,2-difluoropropan-2-ylbenzene |
InChI |
InChI=1S/C9H10F2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI-Schlüssel |
CDNXZVNUJRSTMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CF)(C1=CC=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14606719.png)
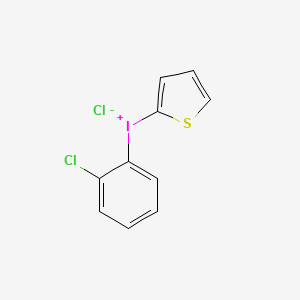
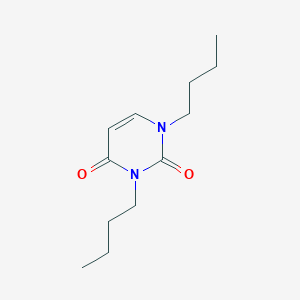
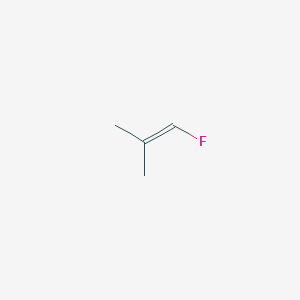
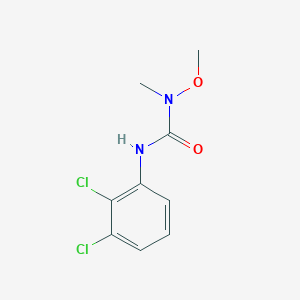
![1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene](/img/structure/B14606768.png)
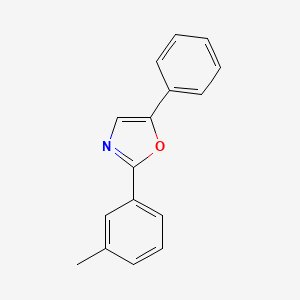
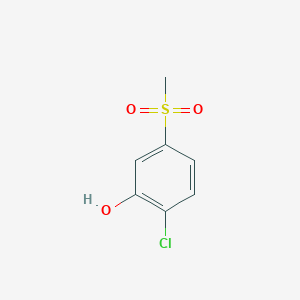
![3-[Methyl(phenyl)amino]-1-phenylpropan-1-one](/img/structure/B14606781.png)
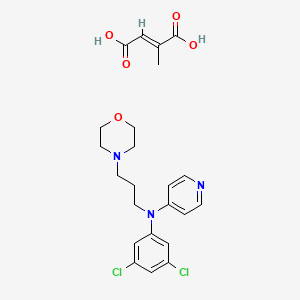

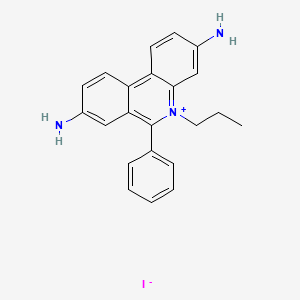
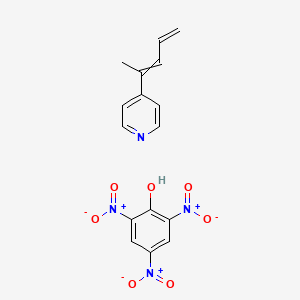
![3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14606817.png)
